8-(4-ethoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Potential Therapeutic Uses
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, including various triazine derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibited significant COX-2 selectivity and inhibitory activity, with some showing comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives and their evaluation against various microorganisms revealed that some compounds possess moderate to good antimicrobial activities. This underscores the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Antiviral Activities : Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and tested for their anti-influenza A virus (H5N1) activity. Several compounds demonstrated significant antiviral activities, highlighting the potential of these derivatives in antiviral drug development (Hebishy et al., 2020).
Antitumor Drug Synthesis : Research on the synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a key derivative in the production of the antitumor drug temozolomide, illustrates the critical role of imidazotriazine derivatives in oncology (Wang & Stevens, 1996).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-2-27-14-7-5-13(6-8-14)23-9-10-24-18(26)16(21-22-19(23)24)17(25)20-12-15-4-3-11-28-15/h5-8,15H,2-4,9-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFXQWNCNMRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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